![molecular formula C24H23N3O3S2 B2475443 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 683259-76-9](/img/structure/B2475443.png)
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a chemical compound that belongs to the class of sulfonylbenzamides. It has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Anticancer Potential
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide and its derivatives have shown promise in cancer research. Studies have identified certain derivatives of this compound exhibiting significant proapoptotic activity in melanoma cell lines, indicating potential as anticancer agents. For instance, one study synthesized various derivatives from indapamide, identifying specific compounds with high proapoptotic activity and effective inhibition of human carbonic anhydrase isoforms, which play a role in cancer progression (Yılmaz et al., 2015). Another research effort synthesized and evaluated 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, showing potent cytotoxic activity against various human cancer cell lines (Ravichandiran et al., 2019).
Antibacterial and Antifungal Activities
Some derivatives of this compound have demonstrated valuable antibacterial properties. A study synthesized and tested various 1,3,4-oxadiazole, sulfamoyl, and piperidine derivatives, revealing significant antibacterial efficacy (Aziz‐ur‐Rehman et al., 2017). Additionally, derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including the subject compound, showed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
Electrophysiological and Chemical Properties
Research into the electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, related to the subject compound, has demonstrated potential in cardiac applications, particularly as selective class III agents (Morgan et al., 1990). Furthermore, studies involving structural and chemical analysis, such as the one on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, provide insights into the molecular geometry, vibrational frequencies, and electron transfer mechanisms within these compounds (Sarojini et al., 2012).
Gelation Behavior and Molecular Interactions
A study explored N-(thiazol-2-yl) benzamide derivatives for their gelation behavior, focusing on the role of methyl functionality and multiple non-covalent interactions. This research can be fundamental in understanding the properties of these compounds in various solvents and their potential applications in materials science (Yadav & Ballabh, 2020).
Propiedades
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-6-4-5-15-27(16)32(29,30)19-12-9-18(10-13-19)23(28)26-24-25-22-20-8-3-2-7-17(20)11-14-21(22)31-24/h2-3,7-14,16H,4-6,15H2,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBOFNLTCDPHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-phenyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2475360.png)
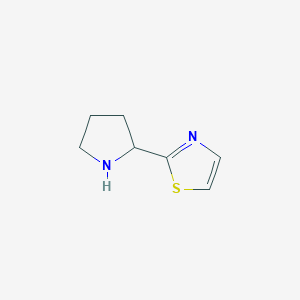

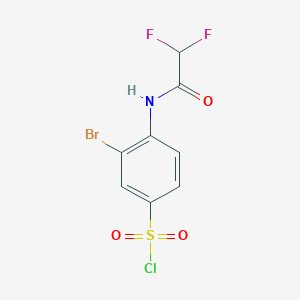
![Potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate](/img/structure/B2475367.png)
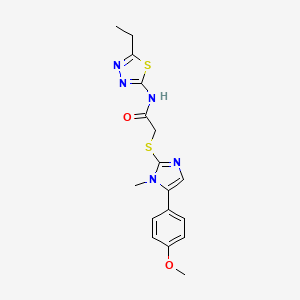
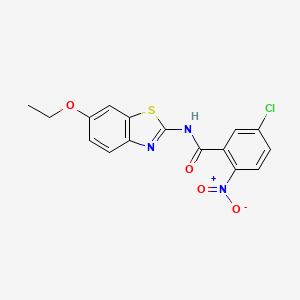
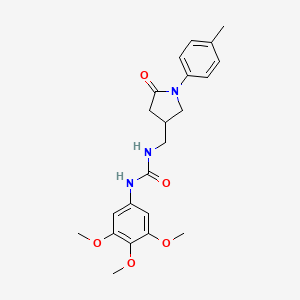
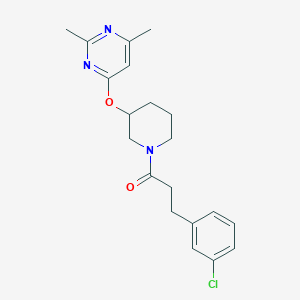
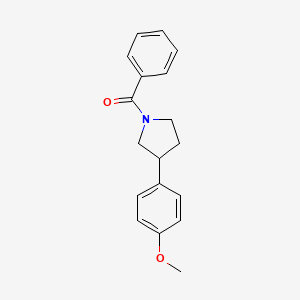
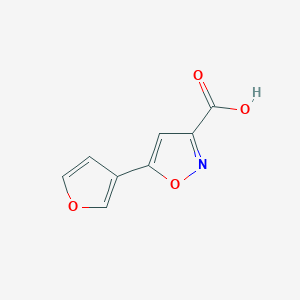

![methyl 2-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate](/img/structure/B2475378.png)
